Regioisomeric Purity and Structural Confirmation for Scaffold-Based R&D
The primary procurement advantage for 1-tert-Butyl-5-methyl-1H-imidazole (CAS 61278-64-6) is its distinct, well-defined regioisomeric identity relative to its closest analog, 5-(tert-Butyl)-1-methyl-1H-imidazole (CAS 61278-62-4). While both share the same molecular formula (C8H14N2) and molecular weight (138.21 g/mol), they are structural isomers [1]. The specific substitution pattern of the target compound (N1-tert-butyl, C5-methyl) versus the analog (N1-methyl, C5-tert-butyl) is a critical differentiator in scaffold-based drug discovery, where substitution patterns are often claimed in patents [2]. Procurement of the correct isomer is essential for replicating or building upon patented work or for generating meaningful structure-activity relationship (SAR) data.
| Evidence Dimension | Molecular Structure and Regioisomerism |
|---|---|
| Target Compound Data | N1-tert-butyl, C5-methyl substitution |
| Comparator Or Baseline | 5-(tert-Butyl)-1-methyl-1H-imidazole (CAS 61278-62-4): N1-methyl, C5-tert-butyl substitution |
| Quantified Difference | Structural isomers with identical molecular formula (C8H14N2) and molecular weight (138.21 g/mol), differing in the position of the tert-butyl and methyl groups on the imidazole ring. |
| Conditions | Structural analysis based on CAS registry data and vendor specifications. |
Why This Matters
Using the incorrect regioisomer would lead to invalid SAR conclusions and waste research resources, as the two compounds are chemically distinct entities with potentially different biological and chemical properties.
- [1] PubChem. (n.d.). 1-tert-Butyl-5-methyl-1H-imidazole. View Source
- [2] Nordmark-Werke GmbH Hamburg. (n.d.). *Novel substituted imidazole compounds* (Patent No. US20040053943A1). U.S. Patent and Trademark Office. View Source
